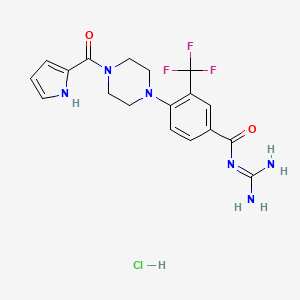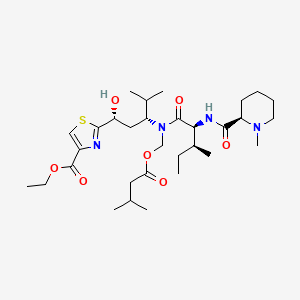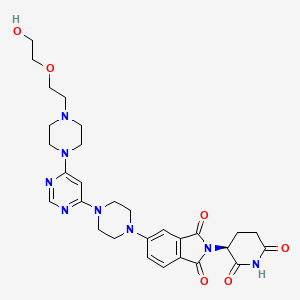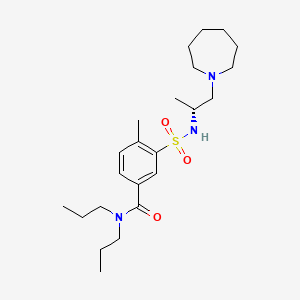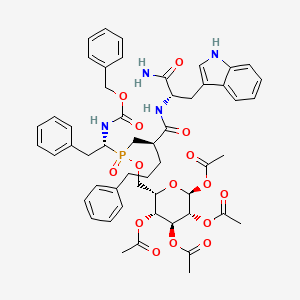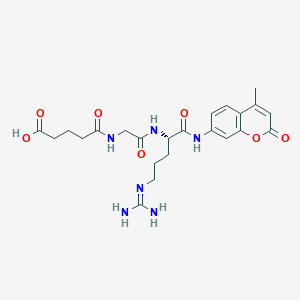![molecular formula C19H25NO B12374584 (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine is a chiral amine compound with a complex molecular structure It is characterized by the presence of a methoxyphenyl group and a phenylpropan-2-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine typically involves multiple steps, including the formation of key intermediates. One common method involves the use of methyl (-)-(2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate as a starting material. This intermediate undergoes a transesterification reaction in an anhydrous medium in the presence of an enzyme that selectively affects the dextrorotatory enantiomer .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to achieve the desired products. For example, the reduction of the compound might be carried out in an anhydrous solvent under a nitrogen atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine involves its interaction with specific molecular targets. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects. This interaction influences various biological pathways, including those related to neurotransmitter release and signal transduction .
相似化合物的比较
Similar Compounds
4-Methoxyamphetamine: Shares a similar methoxyphenyl group but differs in its overall structure and pharmacological profile.
Methyl (-)-(2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate: An intermediate used in the synthesis of (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine.
Uniqueness
What sets this compound apart is its specific chiral configuration and the presence of both methoxyphenyl and phenylpropan-2-amine groups
属性
分子式 |
C19H25NO |
|---|---|
分子量 |
283.4 g/mol |
IUPAC 名称 |
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine |
InChI |
InChI=1S/C19H25NO/c1-16(15-18-7-4-3-5-8-18)20-14-6-9-17-10-12-19(21-2)13-11-17/h3-5,7-8,10-13,16,20H,6,9,14-15H2,1-2H3/t16-/m0/s1 |
InChI 键 |
LKTLDVZCNLGHOG-INIZCTEOSA-N |
手性 SMILES |
C[C@@H](CC1=CC=CC=C1)NCCCC2=CC=C(C=C2)OC |
规范 SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)

![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
